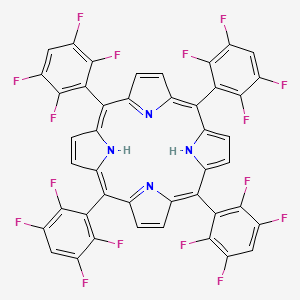

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Overview

Description

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is a synthetic porphyrin compound known for its unique structural and electronic properties. This compound is part of the larger family of porphyrins, which are macrocyclic molecules composed of four pyrrole subunits interconnected via methine bridges. The presence of fluorine atoms in the phenyl groups enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine typically involves the condensation of pyrrole with 2,3,5,6-tetrafluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions include various porphyrin derivatives, such as porpholactones and metalloporphyrins, which have applications in catalysis, materials science, and biomedical research .

Scientific Research Applications

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine involves its ability to interact with various molecular targets through its porphyrin ring. The compound can coordinate with metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions are mediated by the nitrogen atoms in the porphyrin ring, which serve as coordination sites for metal ions .

Comparison with Similar Compounds

Similar Compounds

Meso-tetraphenylporphyrin: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

Meso-tetrakis(pentafluorophenyl)porphyrin: Contains additional fluorine atoms, which further enhance its stability and reactivity.

Meso-tetra(2,6-difluorophenyl)porphine: Has fluorine atoms in different positions, affecting its structural and electronic properties.

Uniqueness

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is unique due to the specific positioning of the fluorine atoms, which provides a balance between stability and reactivity. This makes it particularly suitable for applications that require both robust chemical properties and high reactivity .

Biological Activity

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine (TFPP) is a synthetic porphyrin compound characterized by its unique structure and significant biological activity. This article explores its properties, mechanisms of action, and applications in photodynamic therapy (PDT), along with relevant case studies and research findings.

Structure and Properties

TFPP belongs to the class of porphyrins, which are macrocyclic compounds known for their ability to coordinate with metal ions. The molecular formula for TFPP is C₄₄H₁₈F₁₂N₄, with a molecular weight of approximately 830.62 g/mol. Its structure features a porphyrin ring with four 2,3,5,6-tetrafluorophenyl groups attached at the meso positions. The presence of fluorine atoms enhances the compound's electronic properties and stability, making it suitable for various applications in photochemistry and material science.

Biological Activity

Photosensitizing Properties

TFPP exhibits notable photosensitizing properties that are critical for its biological activity. Upon irradiation with light of appropriate wavelengths, TFPP generates reactive oxygen species (ROS), particularly singlet oxygen (), which can induce cytotoxic effects in target cells. This mechanism is central to its application in PDT for cancer treatment.

Mechanism of Action

The mechanism by which TFPP exerts its biological effects can be categorized into two primary processes:

- Type I Mechanism : Involves the interaction of the excited triplet state of TFPP with cellular substrates leading to the formation of free radicals.

- Type II Mechanism : Involves energy transfer from the excited triplet state to molecular oxygen, resulting in the generation of singlet oxygen.

Both mechanisms contribute to oxidative damage in cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis .

Applications in Photodynamic Therapy

TFPP has been investigated extensively for its potential use in PDT due to its ability to selectively accumulate in tumor tissues while minimizing damage to surrounding healthy tissues. The efficacy of TFPP in PDT has been demonstrated through various studies:

- Case Study 1 : A study on the photodynamic effects of TFPP on cancer cell lines showed significant cell death upon light activation. The study indicated that TFPP was preferentially taken up by malignant cells compared to normal cells, enhancing its therapeutic index .

- Case Study 2 : Research involving saccharide-porphyrin conjugates revealed that TFPP could be effectively used to target specific cancer types. The conjugates exhibited varying levels of uptake and photodynamic response depending on their structural modifications and the type of cancer cells .

Comparative Analysis

The following table summarizes key features and biological activities of TFPP compared to similar porphyrin compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₄₄H₁₈F₁₂N₄ | High stability; effective photosensitizer | Induces ROS generation; selective cytotoxicity |

| Meso-tetra (4-trifluoromethylphenyl) porphine | C₄₈H₂₆F₁₂N₄ | Different substitution pattern; used in similar applications | Moderate photosensitizing properties |

| Meso-tetra (phenyl) porphine | C₄₄H₃₂N₄ | Lacks fluorination; commonly studied | Lower efficacy in PDT |

Properties

IUPAC Name |

5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDUKFMYDJDZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H14F16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.